1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using a suitable phenol derivative and a leaving group such as a halide.
Final Coupling: The final step involves coupling the intermediate with a propanone derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes related to various physiological processes.
Comparison with Similar Compounds
6,7-DIMETHOXY-1-([3-(TRIFLUOROMETHYL)PHENOXY]METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Shares a similar core structure but lacks the propanone group.
1-[6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-3,4-dihydro-2(1H)-isoquinolinyl]-1-butanone: Similar structure with a butanone group instead of propanone.
Uniqueness: The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C22H24F3NO4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
InChI |
InChI=1S/C22H24F3NO4/c1-4-21(27)26-9-8-14-10-19(28-2)20(29-3)12-17(14)18(26)13-30-16-7-5-6-15(11-16)22(23,24)25/h5-7,10-12,18H,4,8-9,13H2,1-3H3 |
InChI Key |
IJXIZEUASVPJQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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